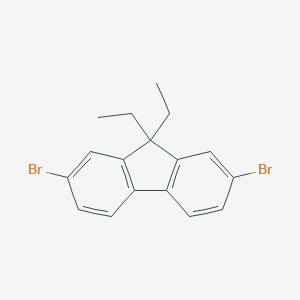![molecular formula C9H14N2O B177221 2-[4-Amino(methyl)anilino]-1-ethanol CAS No. 17625-86-4](/img/structure/B177221.png)
2-[4-Amino(methyl)anilino]-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-[4-Amino(methyl)anilino]-1-ethanol” can be represented by the InChI code: 1S/C9H14N2O/c1-11(6-7-12)9-4-2-8(10)3-5-9/h2-5,12H,6-7,10H2,1H3. The SMILES representation of the molecule is: CN(CCO)C1=CC=C(C=C1)N.
Scientific Research Applications
Ultraviolet Spectra and Solvent Interactions
Research into the ultraviolet spectra of aniline and its derivatives, including those similar to 2-[4-Amino(methyl)anilino]-1-ethanol, has shown that N-methylation increases the electron-donating ability of the amino group. The introduction of a methyl group or halogen atom into the phenyl or pyridyl ring also produces a bathochromic shift, indicating changes in absorption properties that could be relevant for designing UV-sensitive materials or understanding solvent interactions (Cumper & Singleton, 1968).
Synthesis and Chemical Reactions
A study on the differentiation of receptors responsive to isoproterenol highlighted the structural modification of related compounds for altering sympathomimetic activity, which has implications for developing new pharmacological agents (Lands, Ludueña & Buzzo, 1967). Furthermore, the kinetics and mechanisms of reactions involving anilines with specific carbonates in aqueous ethanol solutions provide insights into reaction pathways, which can inform the synthesis of new compounds (Castro et al., 2003).
Polymer Synthesis and Characterization
New Mannich base synthesis involving anilines indicates potential applications in creating novel organic compounds with specific properties, such as enhanced reactivity or altered physical characteristics (Hussein & Yousif, 2021). Additionally, the preparation of conducting liquid crystalline polymers based on poly(2-ethanol aniline) suggests applications in the development of new materials for electronics and optics (Hosseini, Sarrafi & Hosseini, 2013).
Analytical and Physical Chemistry
The study of solvent effects on the photoamination of 1-amino-2,4-dibromoanthraquinone, which relates to compounds like this compound, offers new insights into reaction mechanisms that could be pivotal for designing light-sensitive compounds or understanding photochemical reactions in different solvents (Inoue & Hida, 1978).
Future Directions
Naphthoquinone derivatives, which are related to “2-[4-Amino(methyl)anilino]-1-ethanol”, have been explored for potential biological activity. They have been synthesized and evaluated as anticancer, antimalarial, antiviral, antifungal, and antibacterial molecules . This suggests that “this compound” and similar compounds could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
properties
IUPAC Name |
2-(4-amino-N-methylanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(6-7-12)9-4-2-8(10)3-5-9/h2-5,12H,6-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMFIOIYHBJNOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


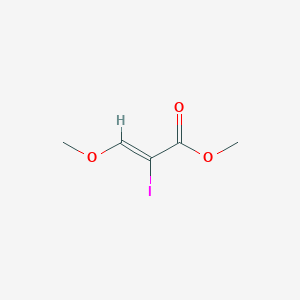
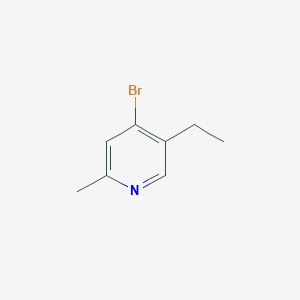
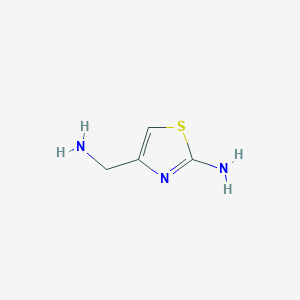
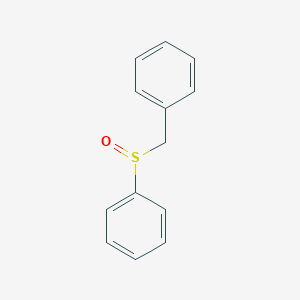
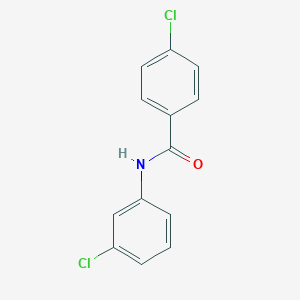
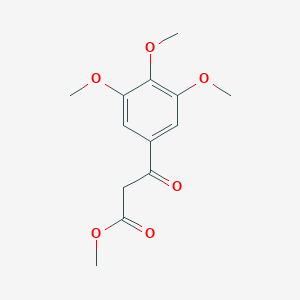
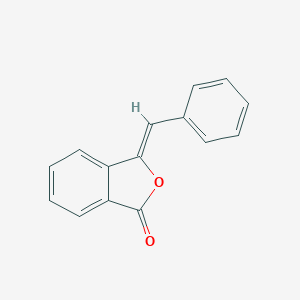
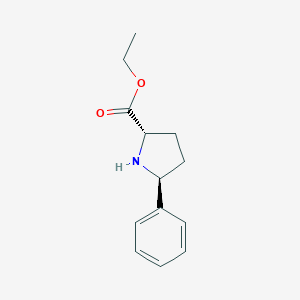
![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)
![N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine](/img/structure/B177166.png)

